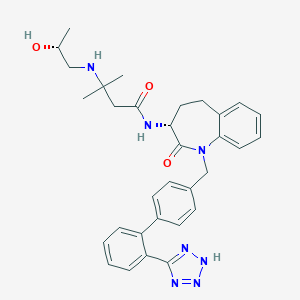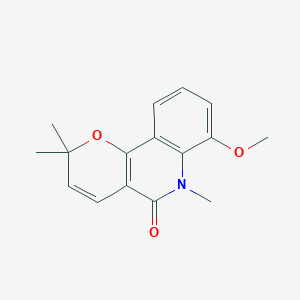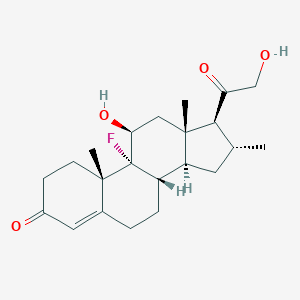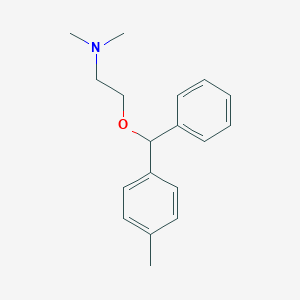
Netobimin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Netobimin sodium salt is a versatile chemical compound with the molecular formula C14H19N4O7S2Na and a molecular weight of 442.45 g/mol . It is primarily used as a building block in the synthesis of complex compounds, research chemicals, reagents, specialty chemicals, and useful intermediates . This compound is known for its applications in pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Netobimin sodium salt can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitro-5-propylthiophenylamine with methoxycarbonyl isocyanate to form an intermediate, which is then reacted with ethanesulfonic acid to yield this compound . The reaction conditions typically involve controlled temperatures and the use of inert gases to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
Netobimin sodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Netobimin sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of netobimin sodium salt involves its conversion to active metabolites in biological systems. These metabolites interact with specific molecular targets, such as enzymes involved in metabolic pathways . The compound’s effects are mediated through the inhibition or activation of these enzymes, leading to the desired therapeutic or biochemical outcomes .
Comparison with Similar Compounds
Netobimin sodium salt can be compared with other similar compounds, such as:
Albendazole: Another anthelmintic compound used to treat parasitic infections.
Mebendazole: Similar to albendazole, used for treating parasitic worm infestations.
Fenbendazole: A broad-spectrum anthelmintic used in veterinary medicine.
This compound is unique due to its specific molecular structure and the range of reactions it can undergo, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
sodium;2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O7S2.Na/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24;/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGGBOKTFRZDR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)[O-])NC(=O)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N4NaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)
![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)
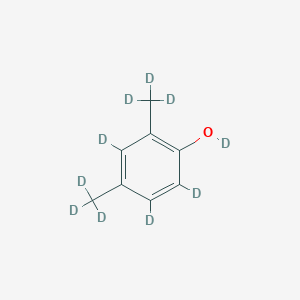
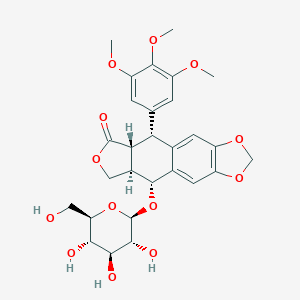

![7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol](/img/structure/B121283.png)

![9,10-Dihydrobenzo[a]pyren-7(8h)-one](/img/structure/B121287.png)
